molecular formula C12H12BrN B13649453 5-Bromo-4-isopropylquinoline

5-Bromo-4-isopropylquinoline

Cat. No.: B13649453
M. Wt: 250.13 g/mol
InChI Key: KSSIVAYRQPUTLJ-UHFFFAOYSA-N
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Description

5-Bromo-4-isopropylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-isopropylquinoline typically involves the bromination of 4-isopropylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the quinoline ring. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually performed under reflux conditions in an inert solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-isopropylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOMe) in DMSO at elevated temperatures.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.

Major Products Formed

    Substitution: Formation of 4-isopropylquinoline derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of partially or fully reduced quinoline derivatives.

Mechanism of Action

The mechanism of action of 5-Bromo-4-isopropylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and isopropyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. For example, the compound may inhibit DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria, making it a potential antibacterial agent . Additionally, its interaction with cellular proteins can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Isopropylquinoline: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.

    5-Bromoquinoline: Lacks the isopropyl group, which may affect its binding affinity and specificity to biological targets.

    5-Bromo-2-methylquinoline: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in steric and electronic properties.

Uniqueness

5-Bromo-4-isopropylquinoline is unique due to the combined presence of both bromine and isopropyl groups, which can synergistically enhance its chemical reactivity and biological activity. This dual substitution pattern can result in improved pharmacokinetic properties and target specificity compared to its analogues .

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

5-bromo-4-propan-2-ylquinoline

InChI

InChI=1S/C12H12BrN/c1-8(2)9-6-7-14-11-5-3-4-10(13)12(9)11/h3-8H,1-2H3

InChI Key

KSSIVAYRQPUTLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C(=NC=C1)C=CC=C2Br

Origin of Product

United States

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